1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15-7-8-18(13-16(15)2)24-21(27)23-14-17-9-11-26(12-10-17)22-25-19-5-3-4-6-20(19)28-22/h3-8,13,17H,9-12,14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAFUKWWCTEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]oxazol-2-yl-piperidin-4-yl-methylamine Intermediate
The core intermediate, (1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methylamine, is synthesized through sequential functionalization of piperidine-4-ylmethanol.
Formation of the Benzo[d]oxazole-Piperidine Moiety :
- Piperidine-4-ylmethanol undergoes nucleophilic substitution with 2-chlorobenzo[d]oxazole in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO) at 80–100°C.
- The reaction proceeds via aromatic C–N coupling, yielding 1-(Benzo[d]oxazol-2-yl)piperidin-4-ylmethanol.
Conversion of Alcohol to Amine :
- The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine.
Preparation of 3,4-Dimethylphenyl Isocyanate
3,4-Dimethylphenyl isocyanate, the electrophilic partner for urea formation, is synthesized via phosgene-free methods:
Urea Bond Formation via Amine-Isocyanate Coupling
The final step involves coupling the amine intermediate with 3,4-dimethylphenyl isocyanate:
- Reaction Conditions :
- Equimolar amounts of (1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methylamine and 3,4-dimethylphenyl isocyanate are stirred in dry tetrahydrofuran (THF) under nitrogen at 25°C for 12–16 hours.
- The urea product precipitates and is purified via recrystallization from ethanol/water (yield: 72–78%).
Table 1: Key Reaction Parameters for Urea Synthesis
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Catalyst | None |
| Yield | 72–78% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
- Solvent Screening :
- THF outperforms dichloromethane and acetonitrile in urea yield due to superior solubility of intermediates.
- Catalyst Impact :
- Catalysts like 1,8-diazabicycloundec-7-ene (DBU) were tested but showed minimal yield improvement.
Temperature and Time Parameters
- Kinetic Analysis :
- Reactions at 25°C achieve optimal balance between rate and side-product formation. Elevated temperatures (>40°C) promote decomposition.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 4H, benzooxazole), 6.95–6.75 (m, 3H, aromatic), 4.25 (t, 2H, –CH2–NH–), 3.45–3.20 (m, 4H, piperidine).
- Fourier-Transform Infrared (FT-IR) :
- Urea C=O stretch at 1645 cm⁻¹ and N–H bends at 1580 cm⁻¹ confirm urea linkage.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise coupling : Begin with the preparation of the benzo[d]oxazole-piperidine intermediate via nucleophilic substitution or reductive amination. Subsequent coupling with the 3,4-dimethylphenyl urea moiety is achieved using carbodiimide reagents like EDCI or DCC, with catalytic DMAP in anhydrous DMF or CH₂Cl₂ .
- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the pure product. Monitor reactions by TLC or HPLC to ensure completion .
- Yield optimization : Adjust reaction temperature (typically 0–25°C for coupling steps) and stoichiometry (1.2–1.5 equivalents of activated intermediates). Microwave-assisted synthesis may reduce reaction times .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm connectivity of the piperidine, benzo[d]oxazole, and urea groups. Key signals include the urea NH (~8–10 ppm) and aromatic protons from the 3,4-dimethylphenyl group .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~407.5 g/mol) and detect impurities .
- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals, which may be challenging due to the compound’s flexibility .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro screening :
- Kinase inhibition : Use fluorescence-based kinase assays (e.g., TrkA kinase inhibition, as seen with structurally similar KRC-108) with ATP-concentration-dependent IC₅₀ measurements .
- Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 10 µM .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the urea moiety’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Scaffold modifications : Synthesize analogs with variations in the benzo[d]oxazole (e.g., substituents at position 5 or 6) or piperidine (e.g., N-alkylation, ring expansion) to assess impact on binding .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonds between the urea group and kinase active sites .
- Biological testing : Compare IC₅₀ values across analogs in parallel assays (e.g., kinase panels) to correlate structural changes with activity .
Q. What strategies resolve contradictions in enzymatic vs. cellular activity data?
- Troubleshooting :
- Membrane permeability : Measure logP (e.g., shake-flask method) to assess if poor cellular uptake explains discrepancies. Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography-MS) to detect unintended interactions .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Crystallography workflow :
- Co-crystallization : Soak the compound with purified target proteins (e.g., TrkA kinase) and collect diffraction data at synchrotron facilities. Resolve structures to 2.0–2.5 Å resolution .
- Binding site analysis : Identify key interactions (e.g., urea NH with kinase hinge region) and steric clashes. Use software like PyMOL to model substitutions (e.g., bulkier groups for van der Waals contacts) .
Methodological Considerations
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
- Model selection :
- Rodent PK : Administer intravenously (1–5 mg/kg) and orally (10–50 mg/kg) to measure bioavailability, half-life, and clearance in Sprague-Dawley rats .
- Xenograft models : Use immunocompromised mice implanted with TrkA-expressing tumors (e.g., neuroblastoma) to evaluate tumor growth inhibition at tolerated doses .
- Toxicology : Conduct 14-day repeat-dose studies to assess liver/kidney function and hematological parameters .
Q. How can researchers mitigate synthetic challenges related to steric hindrance in the piperidine-urea linkage?
- Synthetic adjustments :
- Alternative coupling reagents : Replace EDCI with HATU or T3P for improved efficiency in sterically crowded environments .
- Microwave irradiation : Enhance reaction rates and yields by conducting couplings under microwave conditions (e.g., 100°C, 30 min) .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc) during intermediate steps to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
